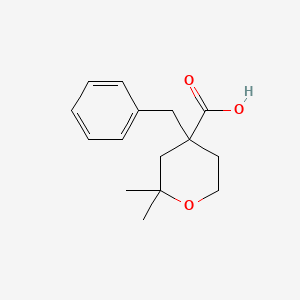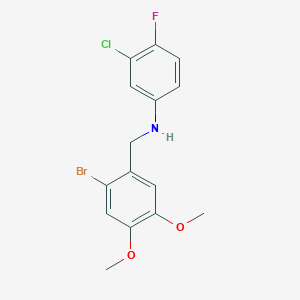
2-tert-butyl-5-(4-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-butyl-5-(4-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione, also known as IBMP, is a synthetic compound that has been extensively studied for its scientific research applications. IBMP is a derivative of thalidomide and belongs to the class of imide compounds. It has been found to possess anti-inflammatory, immunomodulatory, and anti-tumor properties.
Mécanisme D'action
The exact mechanism of action of 2-tert-butyl-5-(4-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione is not fully understood. However, it is believed to act through multiple pathways. 2-tert-butyl-5-(4-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
2-tert-butyl-5-(4-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been found to modulate the immune system by regulating the production of cytokines and the activation of immune cells such as T cells and macrophages. 2-tert-butyl-5-(4-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to inhibit the proliferation of T cells and induce the differentiation of regulatory T cells, which play a key role in controlling the immune response.
Biochemical and Physiological Effects
2-tert-butyl-5-(4-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
2-tert-butyl-5-(4-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the proliferation of T cells and induce the differentiation of regulatory T cells, which play a key role in controlling the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
2-tert-butyl-5-(4-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been extensively studied for its scientific research applications and has been found to possess anti-inflammatory, immunomodulatory, and anti-tumor properties.
However, there are also some limitations to using 2-tert-butyl-5-(4-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione in lab experiments. It is a synthetic compound that may not accurately reflect the effects of natural compounds in the body. It may also have off-target effects that need to be carefully considered.
Orientations Futures
There are several future directions for the study of 2-tert-butyl-5-(4-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione. One direction is to further investigate its anti-inflammatory properties and its potential use in treating various inflammatory diseases. Another direction is to investigate its immunomodulatory properties and its potential use in treating autoimmune diseases.
Further studies are also needed to investigate the mechanism of action of 2-tert-butyl-5-(4-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione and to identify its molecular targets. This will help to better understand its effects and develop more targeted therapies.
Conclusion
In conclusion, 2-tert-butyl-5-(4-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione is a synthetic compound that has been extensively studied for its scientific research applications. It has been found to possess anti-inflammatory, immunomodulatory, and anti-tumor properties. 2-tert-butyl-5-(4-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to inhibit the production of pro-inflammatory cytokines, modulate the immune system, and induce cell cycle arrest and apoptosis in cancer cells. While there are some limitations to using 2-tert-butyl-5-(4-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione in lab experiments, it has several advantages and has potential for future research and therapy development.
Méthodes De Synthèse
The synthesis of 2-tert-butyl-5-(4-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione involves the reaction of thalidomide with 4-iodobenzaldehyde in the presence of a base. The reaction proceeds through a Knoevenagel condensation reaction, resulting in the formation of 2-tert-butyl-5-(4-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione. The purity and yield of 2-tert-butyl-5-(4-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
2-tert-butyl-5-(4-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been extensively studied for its scientific research applications. It has been found to possess anti-inflammatory properties and has been used to treat various inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. 2-tert-butyl-5-(4-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been found to possess immunomodulatory properties and has been used to treat autoimmune diseases such as lupus and multiple sclerosis.
2-tert-butyl-5-(4-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been studied for its anti-tumor properties. It has been found to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and pancreatic cancer. 2-tert-butyl-5-(4-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-tert-butyl-5-[(4-iodophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17IO4/c1-15(2,3)16(4)20-13(18)12(14(19)21-16)9-10-5-7-11(17)8-6-10/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZMYVCLEQHLPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=C(C=C2)I)C(=O)O1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17IO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-5-(4-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-methyl-2-pyrazinyl)carbonyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6046012.png)
![3-[(cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone](/img/structure/B6046013.png)
![2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B6046021.png)
![(1S*,4S*)-2-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6046029.png)
![4-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6046030.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6046032.png)
![1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-(2-methylphenyl)piperidine](/img/structure/B6046039.png)

![N-{[(2-bromophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-cyclohexylurea](/img/structure/B6046048.png)

![5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B6046064.png)

![N-methyl-1-{1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B6046073.png)
![(1S,9S)-11-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6046075.png)